molecular formula C22H26N2O4 B3641479 N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-4-methylbenzamide

N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-4-methylbenzamide

Cat. No.: B3641479
M. Wt: 382.5 g/mol
InChI Key: CVWLYOZBDKKKGS-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as its IUPAC name, CAS number, and possibly a ChemSpider ID .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include looking at reaction mechanisms, reaction rates, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and can involve studying the compound’s effects on enzymes, cell membranes, and other biological targets .

Safety and Hazards

Safety and hazard analysis involves looking at the potential risks associated with a compound. This can include its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or industry), and ways to improve its synthesis .

Properties

IUPAC Name

N-[3,5-dimethyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15-4-6-18(7-5-15)22(26)23-19-12-16(2)21(17(3)13-19)28-14-20(25)24-8-10-27-11-9-24/h4-7,12-13H,8-11,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWLYOZBDKKKGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)C)OCC(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-4-methylbenzamide
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